Acpd

Content Navigation

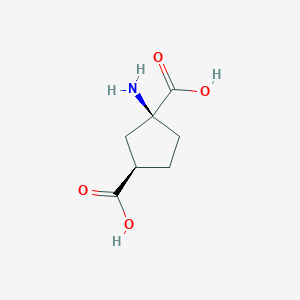

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

trans-(1S,3R)-ACPD (CAS 111900-32-4) is a highly selective, rigid analogue of glutamate that functions as a potent agonist at metabotropic glutamate receptors (mGluRs). Unlike endogenous glutamate, which indiscriminately activates both ionotropic and metabotropic pathways, this specific enantiomer selectively targets Group I and Group II mGluRs while exhibiting negligible affinity for ionotropic receptors such as NMDA . For procurement professionals and principal investigators, sourcing the pure (1S,3R) isomer provides a critical pharmacological tool for dissecting mGluR-mediated second messenger systems—such as cAMP accumulation and phosphoinositide hydrolysis—with high reproducibility, defined dose-response kinetics, and resistance to rapid enzymatic or transporter-mediated clearance [1].

Substituting trans-(1S,3R)-ACPD with endogenous glutamate, the racemic mixture (±)-trans-ACPD, or its diastereomer cis-ACPD fundamentally compromises assay integrity. Endogenous glutamate is rapidly cleared by excitatory amino acid transporters (EAATs) in live-cell assays, making steady-state dosing impossible [1]. Utilizing the racemic (±)-trans-ACPD introduces the inactive (1R,3S) enantiomer, which effectively halves the specific activity per milligram and can introduce competitive binding artifacts[2]. Furthermore, substituting with cis-ACPD is catastrophic for mGluR isolation, as the cis-isomer is a potent agonist of the ionotropic NMDA receptor, thereby reintroducing the exact excitotoxic and ion-channel confounding variables that trans-ACPD is procured to avoid .

Absolute mGluR Selectivity vs. Ionotropic NMDA Activation

When isolating metabotropic pathways, the structural rigidity of the ACPD diastereomers dictates receptor preference. trans-(1S,3R)-ACPD demonstrates strict selectivity for mGluRs with negligible affinity for NMDA receptors (IC50 > 100 μM). In direct contrast, cis-ACPD acts as a potent NMDA receptor agonist with an IC50 of 3.3 μM .

| Evidence Dimension | NMDA Receptor Activation (IC50) |

| Target Compound Data | IC50 > 100 μM (Inactive at NMDA) |

| Comparator Or Baseline | cis-ACPD (IC50 = 3.3 μM) |

| Quantified Difference | >30-fold difference in NMDA affinity |

| Conditions | Radioligand displacement and electrophysiological depolarization in cortical wedges |

Procuring the trans-isomer ensures clean isolation of metabotropic signaling pathways without triggering confounding ionotropic excitotoxicity.

Stereospecific Potency and Enantiomeric Purity

The biological activity of trans-ACPD resides almost exclusively in the (1S,3R) enantiomer. In cortical wedge preparations and cAMP accumulation assays, trans-(1S,3R)-ACPD potently stimulates responses at concentrations of 10-100 μM, whereas the (1R,3S) enantiomer remains inactive even at concentrations up to 500 μM [1].

| Evidence Dimension | Enantiomeric mGluR Activation Potency |

| Target Compound Data | Active at 10-100 μM |

| Comparator Or Baseline | trans-(1R,3S)-ACPD (Inactive at 500 μM) |

| Quantified Difference | >50-fold difference in functional potency |

| Conditions | Depolarization and cAMP accumulation assays in mouse cortical wedges |

Purchasing the pure (1S,3R) enantiomer instead of the racemate halves the required dosage and eliminates competitive interference from the inactive isomer.

Subtype-Specific Activation Hierarchy

trans-(1S,3R)-ACPD provides a predictable, quantified dose-response hierarchy across mGluR subtypes that cannot be achieved with endogenous glutamate. It exhibits EC50 values of 5 μM for mGluR2, 15 μM for mGluR5, 42 μM for mGluR1, and 60 μM for mGluR6 .

| Evidence Dimension | EC50 across mGluR Subtypes |

| Target Compound Data | mGluR2: 5 μM; mGluR5: 15 μM |

| Comparator Or Baseline | Endogenous Glutamate (Non-selective baseline) |

| Quantified Difference | 3-fold higher potency for mGluR2 over mGluR5 |

| Conditions | Recombinant mGluR expression systems |

Allows researchers to precisely titrate concentrations to selectively probe Group II (mGluR2) before engaging Group I (mGluR1/5) receptors.

Assay Stability via Transporter Resistance

In live-cell and tissue slice assays, endogenous glutamate and D-aspartate are rapidly cleared by astrocyte excitatory amino acid transporters (EAATs), stimulating Cl- efflux and depleting extracellular concentrations. trans-(1S,3R)-ACPD is not a substrate for these transporters, meaning it neither stimulates transporter-mediated Cl- efflux nor gets rapidly cleared from the assay medium[1].

| Evidence Dimension | Transporter-mediated clearance (Cl- efflux stimulation) |

| Target Compound Data | Not a substrate; no Cl- efflux at 0.1 mM |

| Comparator Or Baseline | L-Glutamate / D-Aspartate (Rapidly transported; stimulates Cl- efflux at 0.1-1 mM) |

| Quantified Difference | Complete resistance to EAAT-mediated clearance |

| Conditions | Cl- imaging and whole-cell recordings in isolated retinal rods and astrocytes |

Ensures stable, predictable extracellular concentrations during prolonged live-cell assays without rapid depletion by astrocyte uptake mechanisms.

Electrophysiological Mapping of Metabotropic Pathways

Because trans-(1S,3R)-ACPD strictly avoids NMDA receptor activation (unlike cis-ACPD), it is a rigorously validated choice for patch-clamp and cortical wedge assays aimed at isolating Group I and Group II mGluR signaling without triggering confounding ionotropic excitotoxicity.

Long-Term Astrocyte-Neuron Co-Culture Studies

In complex cellular models where endogenous glutamate is rapidly depleted by EAATs, trans-(1S,3R)-ACPD provides a stable, degradation-resistant alternative. Its inability to act as a transporter substrate ensures that extracellular concentrations remain constant, allowing for reproducible long-term receptor activation[1].

Subtype-Selective Pharmacological Titration

Leveraging its defined EC50 hierarchy, researchers can use trans-(1S,3R)-ACPD in dose-response studies to selectively activate mGluR2 at low concentrations (~5 μM) before engaging mGluR5 (~15 μM) or mGluR1 (~42 μM), enabling precise dissection of subtype-specific physiological roles .

Standardized High-Throughput Screening (HTS) Baseline

When screening novel mGluR allosteric modulators or antagonists, utilizing the enantiomerically pure trans-(1S,3R)-ACPD rather than the racemate prevents competitive binding artifacts from the inactive (1R,3S) isomer, ensuring that shifted dose-response curves accurately reflect the test compound's efficacy [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant